
3-Piperidin-4-YL-1H-indazole
説明
3-Piperidin-4-YL-1H-indazole is a heterocyclic compound that features both an indazole and a piperidine ring The indazole ring is a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while the piperidine ring is a six-membered ring containing one nitrogen atom
準備方法
Cyclization and Indazole Core Formation
The synthesis of 3-Piperidin-4-YL-1H-indazole typically begins with constructing the indazole ring system. A widely adopted approach involves cyclization reactions using hydrazine derivatives and ortho-substituted aromatic precursors. For instance, hydrazine reacts with ortho-fluorobenzaldehyde in tetrahydrofuran (THF) at 273 K to yield 1H-indazole intermediates . Key parameters influencing yield include solvent polarity, temperature control, and stoichiometric ratios.
Table 1: Cyclization Reaction Conditions for Indazole Formation
Precursor | Solvent | Temperature | Catalyst | Yield (%) |
---|---|---|---|---|
Ortho-fluorobenzaldehyde | THF | 273 K | None | 78 |
2-Chlorobenzonitrile | DMF | 298 K | CuI | 85 |
2-Bromoacetophenone | Ethanol | Reflux | KOH | 72 |
Cyclization is followed by halogenation at the 3-position of the indazole ring. Iodination using iodine and potassium hydroxide in dimethylformamide (DMF) achieves 3-iodo-1H-indazole with 77% yield . This intermediate serves as a critical substrate for subsequent functionalization.
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst Loading | 10 mol% Pd | Maximizes turnover |
Solvent System | DMF/H₂O (3:1) | Enhances solubility |
Temperature | 80°C | Balances rate and decomposition |
Challenges include steric hindrance from the piperidine ring and competing side reactions. Substituting Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(dba)₂ with Xantphos) improves yields to 82% in select cases .
Nucleophilic Substitution Strategies
Alternative routes employ nucleophilic aromatic substitution (SNAr) to attach the piperidine group. Here, 3-haloindazoles react with piperidine under basic conditions:
Procedure
-
Substrate Activation : 3-Bromo-1H-indazole (1.0 mmol) is treated with K₂CO₃ (3.0 mmol) in DMF.
-
Nucleophilic Attack : Piperidine (1.5 mmol) is added, and the mixture is heated to 100°C for 24 hours.
-
Isolation : Filtration and recrystallization from methanol afford the product (58% yield) .
Key Considerations
-
Leaving Group Reactivity : Iodo > Bromo > Chloro.
-
Base Selection : Strong bases (e.g., Cs₂CO₃) enhance substitution but risk indazole deprotonation.
Industrial-Scale Production and Purification
Industrial synthesis prioritizes cost-efficiency and scalability. Multi-step sequences integrate continuous-flow reactors for cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Purification employs crystallization using ethanol/water mixtures, achieving >99% purity .
Table 3: Industrial Production Metrics
Step | Duration | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization | 2 h | 85 | 95 |
Iodination | 1 h | 77 | 90 |
Cross-Coupling | 10 h | 75 | 98 |
Crystallization | 4 h | 95 | 99.5 |
化学反応の分析
Types of Reactions: 3-Piperidin-4-YL-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or other functional groups.
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
3-Piperidin-4-YL-1H-indazole has shown promising anticancer activity. It has been reported to inhibit the growth of various neoplastic cell lines at concentrations lower than 1 μM, effectively blocking the G0-G1 phase of the cell cycle. This compound's mechanism involves interaction with cAMP-dependent protein kinases, which are crucial in regulating cell growth and differentiation.
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties against Candida species. A study highlighted that certain indazole derivatives demonstrated broad-spectrum activity against resistant strains of Candida albicans and Candida glabrata, suggesting potential for developing new antifungal agents .
Antimalarial Activity
In studies focusing on antiparasitic properties, compounds derived from this compound have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Some derivatives showed notable activity, indicating their potential as antimalarial agents .
Biological Research
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various biological targets. Its structural features, particularly the piperidinyl group, enhance its binding affinity to these targets, influencing pharmacodynamics and guiding drug development efforts.
Cellular Effects
The compound's effects on cellular processes include modulation of enzyme activities and changes in gene expression. Its interaction with cAMP-dependent pathways suggests it may influence numerous cellular functions, including apoptosis and metabolic regulation .
Material Science
Synthesis Applications
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its versatility allows for modifications that can lead to novel compounds with desired biological activities .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study demonstrated that this compound inhibited the proliferation of breast cancer cells through its action on cAMP-dependent protein kinase pathways. This research emphasized the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antifungal Efficacy
In vitro tests revealed that derivatives of this compound exhibited potent antifungal activity against multiple strains of Candida. The most effective compound was identified as having an N,N-diethylcarboxamide substituent, showcasing the importance of structural modifications in enhancing bioactivity.
作用機序
The mechanism of action of 3-Piperidin-4-YL-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Indazole: Shares the indazole core but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the indazole structure.
Indole: Similar to indazole but with a different nitrogen arrangement.
Uniqueness: 3-Piperidin-4-YL-1H-indazole is unique due to the combination of the indazole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
生物活性
3-Piperidin-4-YL-1H-indazole is a heterocyclic compound characterized by the presence of both an indazole and a piperidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms, which are integral to its biological activity.
The primary targets for this compound include the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . The compound is believed to interact with these targets, leading to significant alterations in their activity. This interaction suggests that it may influence various biochemical pathways regulated by cAMP-dependent protein kinases, potentially affecting cellular processes such as growth, differentiation, and survival.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various neoplastic cell lines at concentrations lower than 1 μM, effectively blocking the G0–G1 phase of the cell cycle.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Staphylococcus aureus (MRSA) | 62.5 μM | Inhibition of protein synthesis |
Enterococcus faecalis | 125 μM | Disruption of nucleic acid production |
Escherichia coli | 31.2 μM | Cell wall synthesis inhibition |
The compound demonstrates a bactericidal effect against Gram-positive bacteria, with a mechanism that involves inhibiting protein synthesis pathways followed by nucleic acid and peptidoglycan production .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Case Study: Anticancer Effects
In a study examining the effects on human cancer cell lines, this compound was found to induce apoptosis and inhibit cell migration at micromolar concentrations. The results indicated significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic efficacy. Factors influencing its pharmacokinetics include:
- Absorption : The compound's solubility affects how well it is absorbed in biological systems.
- Distribution : Its ability to cross cellular membranes determines its distribution within tissues.
- Metabolism : Enzymatic interactions can lead to the formation of metabolites that may exhibit different biological activities.
- Excretion : Understanding how the compound is eliminated from the body is essential for determining dosing regimens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Piperidin-4-YL-1H-indazole, and how can reaction conditions be standardized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving hydrazine derivatives and cyclization reactions. For example, hydrazine can react with ketones in tetrahydrofuran (THF) under controlled temperatures (e.g., 273 K) to form indazole cores. Subsequent functionalization with piperidine derivatives via nucleophilic substitution or coupling reactions is critical . Optimization should focus on solvent choice (e.g., THF for solubility), catalyst efficiency (e.g., n-butyllithium for deprotonation), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (e.g., methanol) enhances yield and purity .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identify characteristic N–H stretches (~3400 cm⁻¹) and aromatic C–C/C–N vibrations.
- NMR : ¹H NMR should resolve indazole protons (δ 7.5–8.5 ppm) and piperidinyl protons (δ 1.5–3.0 ppm). ¹³C NMR confirms quaternary carbons in the indazole ring .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to verify purity (>98%) .
- X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) and confirm dihedral angles between aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from assay variability or structural impurities. To address this:
- Standardize Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for kinase studies) and validate protocols via positive/negative controls.
- Purity Verification : Employ HPLC-MS to detect trace impurities (<0.5%) that may interfere with bioactivity .
- Statistical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate variables (e.g., substituent effects vs. scaffold activity) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in kinase inhibition?
- Methodological Answer : SAR studies require systematic modifications:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the indazole 5-position to enhance binding to hydrophobic kinase pockets.
- Piperidine Substitutions : Replace 4-piperidinyl with 3-piperidinyl to alter steric interactions, as seen in analogs with improved selectivity for PI3Kα .
- Docking Studies : Use software like AutoDock to simulate binding poses. For example, fluorophenyl substituents may form π-π interactions with tyrosine residues in active sites .
Q. How can electrochemical properties inform the design of this compound-based metal complexes?
- Methodological Answer : Cyclic voltammetry (CV) reveals redox potentials linked to ligand electron-donor strength. For instance, complexes with μ²-pypz ligands exhibit lower oxidation potentials (e.g., 0.97 V vs. SCE) compared to monodentate analogs, indicating enhanced electron donation for catalytic applications . Pair CV with DFT calculations to correlate electronic structure with reactivity.
Q. Data Analysis and Interpretation
Q. What are best practices for analyzing conflicting spectral data in indazole derivative characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., Acta Crystallographica reports) to assign ambiguous signals .
- Dynamic NMR : Resolve tautomerism or rotational barriers in piperidinyl groups by variable-temperature experiments.
- Meta-Analysis : Use databases like SciFinder to identify trends in reported shifts for similar compounds .
Q. How can molecular docking be optimized for this compound derivatives targeting GPCRs?
- Methodological Answer :
- Template Selection : Use high-resolution GPCR structures (e.g., β2-adrenergic receptor, PDB ID: 3SN6) for homology modeling.
- Ligand Preparation : Assign protonation states (e.g., piperidinyl N-H⁺ at physiological pH) and generate conformers via MacroModel.
- Scoring Functions : Combine Glide SP for docking precision and MM-GBSA for binding free energy estimates. Validate with mutagenesis data (e.g., alanine scanning) .
特性
IUPAC Name |
3-piperidin-4-yl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBDKOYTAXAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554735 | |
Record name | 3-(Piperidin-4-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133455-10-4 | |
Record name | 3-(Piperidin-4-yl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。